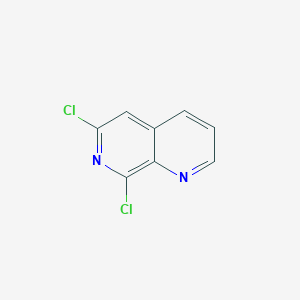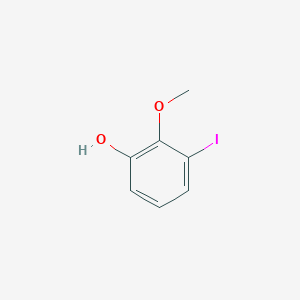
3-Iodo-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Iodo-2-methoxyphenol can be synthesized through several methods. One common approach involves the iodination of 2-methoxyphenol (guaiacol). This reaction typically uses iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds as follows:
C7H8O2+I2+H2O2→C7H7IO2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing bulk reagents and automated processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., methanol, ethanol).
Major Products
Substitution: Formation of substituted phenols.
Oxidation: Formation of 3-iodo-2-methoxybenzaldehyde or 3-iodo-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenol.
Applications De Recherche Scientifique
3-Iodo-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of iodine-containing compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism by which 3-iodo-2-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-3-methoxyphenol: Similar structure but with different positional isomerism.
3-Bromo-2-methoxyphenol: Bromine atom instead of iodine.
3-Iodo-4-methoxyphenol: Methoxy group at a different position.
Uniqueness
3-Iodo-2-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and interaction with other molecules. The iodine atom provides distinct chemical properties, such as increased molecular weight and potential for halogen bonding, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C7H7IO2 |
|---|---|
Poids moléculaire |
250.03 g/mol |
Nom IUPAC |
3-iodo-2-methoxyphenol |
InChI |
InChI=1S/C7H7IO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 |
Clé InChI |
VKYDQVOUEGVYNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



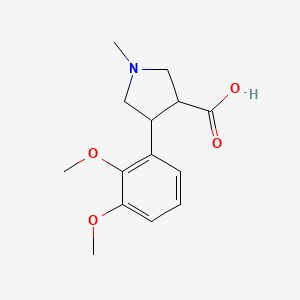


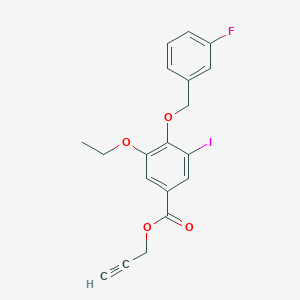
![ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13024239.png)


![7-Nitrothieno[3,2-b]pyridine](/img/structure/B13024246.png)

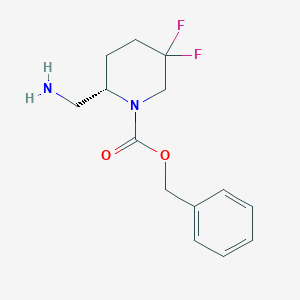
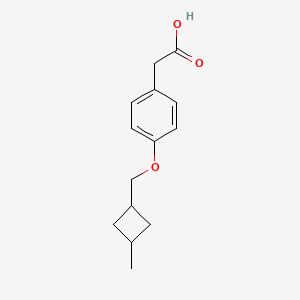
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
